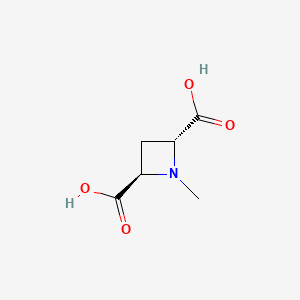
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology It is known for its unique structural features, which include a four-membered azetidine ring substituted with a methyl group and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-methylazetidine-2,4-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-aminobutyric acid.
Cyclization: The key step involves the cyclization of the amino acid to form the azetidine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid groups at the 2 and 4 positions. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions at the methyl group or the azetidine ring using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Substituted azetidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and metabolic diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving azetidine derivatives.
Industrial Applications: The compound is employed in the development of novel materials, including polymers and catalysts, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (2R,4R)-1-methylazetidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or transporters, depending on its structural modifications and the biological context. The azetidine ring and carboxylic acid groups play crucial roles in binding to target proteins and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-4-methylpiperidine-2-carboxylic acid: Similar in structure but with a six-membered ring.
(2R,4R)-4-methylpyrrolidine-2-carboxylic acid: Similar but with a five-membered ring.
(2R,4R)-4-methylazetidine-2-carboxylic acid: Lacks one carboxylic acid group.
Uniqueness
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity. The presence of two carboxylic acid groups enhances its versatility in chemical reactions and its potential for forming hydrogen bonds, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
151214-54-9 |
|---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.141 |
IUPAC-Name |
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-7-3(5(8)9)2-4(7)6(10)11/h3-4H,2H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
InChI-Schlüssel |
VJBYUWHQQZDFID-QWWZWVQMSA-N |
SMILES |
CN1C(CC1C(=O)O)C(=O)O |
Synonyme |
2,4-Azetidinedicarboxylicacid,1-methyl-,(2R-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















